molecular formula C28H26N4O2 B11059307 (5Z)-3-[2-(1H-benzimidazol-2-yl)ethyl]-2-phenyl-5-[4-(propan-2-yloxy)benzylidene]-3,5-dihydro-4H-imidazol-4-one

(5Z)-3-[2-(1H-benzimidazol-2-yl)ethyl]-2-phenyl-5-[4-(propan-2-yloxy)benzylidene]-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B11059307
M. Wt: 450.5 g/mol
InChI Key: YTNMFKQELUKIFC-BWAHOGKJSA-N
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Description

The compound (5Z)-3-[2-(1H-benzimidazol-2-yl)ethyl]-2-phenyl-5-[4-(propan-2-yloxy)benzylidene]-3,5-dihydro-4H-imidazol-4-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzimidazole moiety, a phenyl group, and an imidazol-4-one core, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-[2-(1H-benzimidazol-2-yl)ethyl]-2-phenyl-5-[4-(propan-2-yloxy)benzylidene]-3,5-dihydro-4H-imidazol-4-one typically involves multi-step organic reactions. The starting materials often include benzimidazole derivatives, phenylacetic acid, and 4-(propan-2-yloxy)benzaldehyde. The key steps in the synthesis may include:

    Condensation Reaction: The initial step involves the condensation of benzimidazole with an appropriate aldehyde to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the imidazol-4-one core.

    Substitution: The final step involves the substitution of the phenyl and benzylidene groups to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

The compound (5Z)-3-[2-(1H-benzimidazol-2-yl)ethyl]-2-phenyl-5-[4-(propan-2-yloxy)benzylidene]-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, the compound may be studied for its potential as a bioactive molecule. Its benzimidazole moiety is known for its antimicrobial and antiviral properties, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. The presence of the benzimidazole and imidazol-4-one cores suggests possible applications in the treatment of diseases such as cancer and infections.

Industry

In the industrial sector, the compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (5Z)-3-[2-(1H-benzimidazol-2-yl)ethyl]-2-phenyl-5-[4-(propan-2-yloxy)benzylidene]-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity. The compound may also interfere with cellular pathways, leading to the inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds with similar benzimidazole structures, such as albendazole and mebendazole, are known for their antiparasitic properties.

    Imidazol-4-one Derivatives: Compounds like imidazole-4-one have applications in medicinal chemistry due to their bioactive properties.

Uniqueness

The uniqueness of (5Z)-3-[2-(1H-benzimidazol-2-yl)ethyl]-2-phenyl-5-[4-(propan-2-yloxy)benzylidene]-3,5-dihydro-4H-imidazol-4-one lies in its combination of functional groups, which provides a diverse range of chemical reactivity and potential applications. The presence of both benzimidazole and imidazol-4-one cores in a single molecule makes it a versatile compound for various scientific and industrial uses.

Properties

Molecular Formula

C28H26N4O2

Molecular Weight

450.5 g/mol

IUPAC Name

(5Z)-3-[2-(1H-benzimidazol-2-yl)ethyl]-2-phenyl-5-[(4-propan-2-yloxyphenyl)methylidene]imidazol-4-one

InChI

InChI=1S/C28H26N4O2/c1-19(2)34-22-14-12-20(13-15-22)18-25-28(33)32(27(31-25)21-8-4-3-5-9-21)17-16-26-29-23-10-6-7-11-24(23)30-26/h3-15,18-19H,16-17H2,1-2H3,(H,29,30)/b25-18-

InChI Key

YTNMFKQELUKIFC-BWAHOGKJSA-N

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=N2)C3=CC=CC=C3)CCC4=NC5=CC=CC=C5N4

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C=C2C(=O)N(C(=N2)C3=CC=CC=C3)CCC4=NC5=CC=CC=C5N4

Origin of Product

United States

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